molecular formula C8H9ClF3NO B1320550 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride CAS No. 321574-29-2

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride

Cat. No.: B1320550
CAS No.: 321574-29-2
M. Wt: 227.61 g/mol
InChI Key: XLFMFCSFMQLFAY-UHFFFAOYSA-N
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Description

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is known for its unique structure, which includes an aminooxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the aminooxy group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminooxy group can form covalent bonds with specific amino acid residues in proteins, leading to the modulation of their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzylamine: Lacks the aminooxy group, resulting in different reactivity and applications.

    4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of an aminooxy group, leading to distinct chemical properties and uses.

    4-(Trifluoromethyl)benzyl alcohol:

The uniqueness of this compound lies in its combination of the aminooxy and trifluoromethyl groups, which confer specific reactivity and versatility in various chemical and biological contexts .

Properties

IUPAC Name

O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMFCSFMQLFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594722
Record name O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321574-29-2
Record name O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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